4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid
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Overview
Description
4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical properties and potential applications in various fields. The compound’s structure includes a quinoline ring substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 8-position, along with a carboxylic acid group at the 2-position. This combination of functional groups imparts distinct reactivity and stability to the molecule, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted ketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to introduce the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid and its derivatives often involves interaction with biological targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Another quinoline derivative with similar substituents but different positions, affecting its reactivity and applications.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their broad-spectrum antibacterial activity.
Uniqueness
4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid is unique due to the specific combination of functional groups and their positions on the quinoline ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-7-4-8(10(17)18)16-9-5(7)2-1-3-6(9)11(13,14)15/h1-4H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBSHFAVPPWBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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